4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol
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Overview
Description
4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol is an organic compound that features a phenol group substituted with a methylene-linked amino group, which is further connected to a trimethyl-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol typically involves the condensation reaction between 4-aminophenol and 1,2,5-trimethyl-3-formylpyrrole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the amino group of 4-aminophenol and the aldehyde group of 1,2,5-trimethyl-3-formylpyrrole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the phenol group.
Scientific Research Applications
4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable chemical bonds.
Mechanism of Action
The mechanism of action of 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the Schiff base linkage can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)benzoic acid
- 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)benzaldehyde
Uniqueness
4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol is unique due to its specific combination of a phenol group and a trimethyl-substituted pyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[(1,2,5-trimethylpyrrol-3-yl)methylideneamino]phenol |
InChI |
InChI=1S/C14H16N2O/c1-10-8-12(11(2)16(10)3)9-15-13-4-6-14(17)7-5-13/h4-9,17H,1-3H3 |
InChI Key |
OWHXQGNTOCGTQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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